4'-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate
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Overview
Description
4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate is an organic compound with the molecular formula C21H24O2 It is a derivative of biphenyl and cyclohexanecarboxylate, characterized by the presence of a methyl group on both the biphenyl and cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate typically involves the esterification of 4’-Methylbiphenyl-4-carboxylic acid with 4-methylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common methods used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4’-Methylbiphenyl-4-carboxylic acid and 4-methylcyclohexanecarboxylic acid.
Reduction: Formation of 4’-Methylbiphenyl-4-yl 4-methylcyclohexanol.
Substitution: Formation of halogenated derivatives of the biphenyl ring.
Scientific Research Applications
4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl biphenyl-4-carboxylate
- 4-Methylcyclohexanecarboxylic acid
- 4’-Methyl-4-pentylbiphenyl
Uniqueness
4’-Methylbiphenyl-4-yl 4-methylcyclohexanecarboxylate is unique due to the combination of biphenyl and cyclohexane structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C21H24O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] 4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H24O2/c1-15-3-7-17(8-4-15)18-11-13-20(14-12-18)23-21(22)19-9-5-16(2)6-10-19/h3-4,7-8,11-14,16,19H,5-6,9-10H2,1-2H3 |
InChI Key |
HWJFYTQVPOVQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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